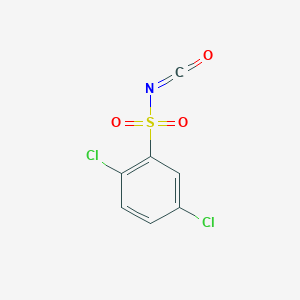
Dimethyl-phenyl-(trimethylsilyl)methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-phenyl-(trimethylsilyl)methylsilane is an organosilicon compound characterized by the presence of both phenyl and trimethylsilyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl-phenyl-(trimethylsilyl)methylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of phenylacetylene with trimethylsilyl chloride in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
Dimethyl-phenyl-(trimethylsilyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenyl or trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Dimethyl-phenyl-(trimethylsilyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a silylating agent in the synthesis of polymers and other complex molecules.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which dimethyl-phenyl-(trimethylsilyl)methylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The phenyl group contributes to the compound’s stability and electronic properties .
類似化合物との比較
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the trimethylsilyl group.
Trimethyl(phenyl)silane: Contains a trimethylsilyl group but differs in the position of the phenyl group.
Diphenylsilane: Contains two phenyl groups instead of one.
Uniqueness
Dimethyl-phenyl-(trimethylsilyl)methylsilane is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
dimethyl-phenyl-(trimethylsilylmethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-14(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQAZNJQGWLJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride](/img/structure/B6306886.png)




![(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B6306916.png)




